molecular formula C31H33F3N2O5S B563053 Tipranavir-d4

Tipranavir-d4

Cat. No.: B563053
M. Wt: 606.7 g/mol
InChI Key: SUJUHGSWHZTSEU-YBLLDNOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tipranavir-d4 is a deuterium-labeled analog of Tipranavir, a non-peptidic protease inhibitor (PI) used in the management of Human Immunodeficiency Virus (HIV) infection . This compound is specifically designed for use as an internal standard in mass spectrometry-based assays, enabling accurate and reliable quantification of Tipranavir in complex biological matrices during pharmacokinetic and metabolic stability studies. The parent compound, Tipranavir, exerts its antiviral effect by binding directly to the active site of the HIV-1 protease enzyme . This binding inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors, a critical step in the viral life cycle, which results in the production of immature, non-infectious viral particles . A key research value of Tipranavir lies in its unique non-peptidic structure, which allows it to maintain activity against HIV-1 strains that have developed resistance to multiple other peptidomimetic protease inhibitors . Resistance to Tipranavir itself is associated with a complex pattern of multiple mutations . In clinical research, Tipranavir is always co-administered with a pharmacokinetic enhancer, such as Ritonavir, to inhibit its metabolism by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system, thereby boosting its plasma concentration and half-life . Researchers should note that the use of Tipranavir has been associated with hepatotoxicity, including clinically apparent liver injury, and intracranial hemorrhage in severe cases . This compound serves as a critical tool for investigating these complex pharmacokinetic and safety profiles. Intended Applications: • Internal Standard for LC-MS/MS Bioanalysis • Drug Metabolism and Pharmacokinetics (DMPK) Studies • Protease Inhibitor Resistance Research This product is labeled for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUHGSWHZTSEU-YBLLDNOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Structural Elucidation of Tipranavir D4

Methodological Approaches for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules can be achieved through a variety of chemical transformations, ranging from simple isotopic exchange reactions to the use of specifically synthesized deuterated building blocks. The choice of method often depends on the complexity of the target molecule, the desired position of deuterium labeling, and the need for regioselectivity.

Common methodologies include:

Hydrogen-Deuterium Exchange: This is one of the simplest methods, often involving the exchange of labile protons (e.g., those on hydroxyl, amine, or carboxylic acid groups) with deuterium using deuterated water (D₂O) or deuterated solvents under acidic or basic conditions. chemicalsknowledgehub.combeilstein-journals.orggoogle.com For non-labile protons, this often requires harsher conditions or catalytic assistance. google.comthieme-connect.com

Reduction with Deuterated Reagents: Functional groups such as aldehydes, ketones, or carboxylic acids can be reduced using deuterated metal hydrides like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions. researchgate.net

Deuterated Building Blocks: Synthesizing complex molecules can involve the use of commercially available or custom-synthesized deuterated starting materials or intermediates. This approach allows for precise placement of deuterium atoms within the molecular framework. silantes.comnih.gov

Catalytic Deuteration: Metal catalysts, often in the presence of deuterium gas (D₂) or D₂O, can facilitate the deuteration of unsaturated bonds (alkenes, alkynes) or C-H bonds. beilstein-journals.orggoogle.comresearchgate.net Palladium, iridium, and ruthenium complexes are frequently employed for specific C-H deuteration reactions. beilstein-journals.orgthieme-connect.com

Photochemical Deuteration: Emerging methods utilize photochemistry, often with visible light, to achieve late-stage deuteration of complex drug molecules and natural products, offering milder reaction conditions. rsc.org

The selection of a method for complex molecules like Tipranavir aims to achieve high isotopic enrichment and regioselectivity, often incorporating deuterium at metabolically stable sites to ensure the label persists during biological studies. chemicalsknowledgehub.com

Advanced Synthetic Route Considerations for Isotopic Labeling

Synthesizing an isotopically labeled analog like Tipranavir-d4 involves strategic planning to ensure the efficient and accurate incorporation of deuterium atoms. The goal is to produce a compound with high isotopic purity and structural integrity, mirroring the parent drug's efficacy while enabling its use in tracer studies.

Key considerations for advanced synthetic routes include:

Late-Stage Labeling: Incorporating deuterium as late as possible in the synthetic sequence is often preferred to minimize the number of steps involving the labeled intermediate, thereby reducing timelines and costs. chemicalsknowledgehub.comrsc.org

Regioselectivity: For this compound, the precise location of the four deuterium atoms is critical. Synthetic routes must be designed to ensure deuterium is incorporated at the intended positions, avoiding unintended labeling that could complicate data interpretation. thieme-connect.com

Precursor Availability: The availability and cost of deuterated starting materials or reagents are significant factors. If specific deuterated building blocks are required, their synthesis or procurement adds complexity. nih.gov

Functional Group Compatibility: The synthetic route must be compatible with the various functional groups present in Tipranavir, ensuring that the deuteration process does not lead to degradation or unwanted side reactions. google.com

Isotopic Purity: Achieving high isotopic purity (e.g., >98% deuterium incorporation) is paramount for accurate quantitative analysis. sigmaaldrich.comrsc.org This requires careful control of reaction conditions and purification steps.

Scale-Up Challenges: While laboratory-scale synthesis might be feasible, scaling up the production of deuterated compounds can present unique challenges related to reagent handling, reaction control, and purification efficiency.

While specific published synthetic routes for this compound are not detailed in the provided search results, the general principles of isotopic labeling of complex pharmaceuticals guide the development of such synthesis pathways.

Spectroscopic and Chromatographic Techniques for Structural and Isotopic Characterization

Once synthesized, this compound must be rigorously characterized to confirm its structure and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While the primary signal comes from protons, the presence of deuterium can be inferred by the absence or reduction of signals corresponding to the deuterated positions. studymind.co.uk

²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum where deuterated sites are clearly identified. It is invaluable for confirming the location and extent of deuteration, especially in highly deuterated compounds. sigmaaldrich.comcdnsciencepub.commagritek.comhuji.ac.il

¹³C NMR: ¹³C NMR can reveal isotope shifts (¹³C-D coupling) for carbons directly bonded to deuterium, providing further structural confirmation. cdnsciencepub.com

NMR is crucial for verifying the structural integrity of the molecule and identifying the positions of the incorporated deuterium atoms. rsc.org

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): MS is indispensable for determining the exact mass of the deuterated compound, allowing for precise calculation of the mass shift caused by deuterium incorporation. almacgroup.commetsol.compitt.edunih.gov Techniques like Time-of-Flight (TOF) MS offer the resolution needed to distinguish between different isotopic species. almacgroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS is a standard method for analyzing the purity of labeled compounds and quantifying isotopic enrichment. rsc.orgalmacgroup.commetsol.compitt.edunih.govoup.com It allows for the separation of the deuterated analyte from impurities and the determination of its isotopic distribution. rsc.orgalmacgroup.com

Isotopic Enrichment Calculation: MS-based methods can accurately quantify the percentage of deuterium incorporation by analyzing the relative abundance of isotopomers. chemicalsknowledgehub.compitt.edunih.gov

High-Performance Liquid Chromatography (HPLC):

Purity Analysis: HPLC is used to assess the chemical purity of the synthesized this compound. rsc.org

Separation of Isotopomers: While often a subtle effect, deuterium substitution can influence chromatographic retention times (Chromatographic Deuterium Effect, CDE). oup.comreddit.comchromatographyonline.comresearchgate.netacs.org Specialized HPLC methods, often using C18 stationary phases, can resolve non-deuterated and deuterated analogs, aiding in their separation and analysis. chromatographyonline.com

Mobile Phase Modification: Using D₂O as part of the mobile phase in HPLC can sometimes aid in structural elucidation through hydrogen/deuterium exchange mechanisms. researchgate.net

Compound Names

Common NameChemical Name/Identifier
TipranavirN-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
This compoundTipranavir deuterated at four positions (specific positions not detailed in provided literature)

Analytical Methodological Development Utilizing Tipranavir D4

Role as an Internal Standard in Quantitative Analytical Assays

The precise quantification of therapeutic agents like Tipranavir in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials. Deuterated internal standards, such as Tipranavir-d4, are indispensable tools in achieving this precision. They are designed to mimic the behavior of the analyte during sample preparation and instrumental analysis, thereby compensating for variations that can arise from matrix effects, extraction efficiencies, and ionization suppression or enhancement vulcanchem.comresearchgate.netstanford.edujbtr.or.krbioanalysis-zone.comshimadzu.com.sgresearchgate.net.

Applications in Mass Spectrometry-Based Bioanalysis (e.g., LC-MS, GC-MS, LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and selectivity vulcanchem.comresearchgate.netjbtr.or.krmdpi.comnih.govresearchgate.net. This compound is widely utilized as an internal standard in LC-MS/MS methods for the quantification of Tipranavir in biological fluids such as plasma vulcanchem.comresearchgate.netlabchem.com.my. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for unambiguous detection and differentiation from the unlabeled analyte, while its near-identical chemical properties ensure co-elution and similar ionization behavior vulcanchem.combioanalysis-zone.com. This characteristic is critical for correcting for matrix effects, which can significantly impact the accuracy of mass spectrometry-based assays researchgate.netstanford.edujbtr.or.krshimadzu.com.sgresearchgate.net. The use of this compound in these assays enables researchers to accurately track Tipranavir's metabolism and distribution in pharmacokinetic studies vulcanchem.com.

Integration with High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a foundational technique for separating and quantifying compounds. When coupled with mass spectrometry (LC-MS/MS), it forms a powerful platform for bioanalysis nih.govresearchgate.netnih.govijapbc.comnih.govnih.govnih.govnih.gov. This compound is integrated into HPLC workflows by being added to biological samples prior to extraction and chromatographic separation. During the analytical run, this compound chromatographically separates alongside Tipranavir, allowing for the ratio of their peak areas to be used for quantification. This approach standardizes the measurement, correcting for any losses or variations that may occur during sample preparation, injection, or ionization within the mass spectrometer vulcanchem.comresearchgate.netstanford.edujbtr.or.krshimadzu.com.sg. The combination of HPLC's separation power with the specificity of MS, enhanced by the use of a deuterated internal standard like this compound, provides a robust method for accurate drug quantitation vulcanchem.comresearchgate.netmdpi.comnih.gov.

Rigorous Validation of Analytical Methods for Drug Quantification

The development of a reliable bioanalytical method necessitates comprehensive validation to ensure its suitability for its intended purpose, adhering to regulatory guidelines such as those from the FDA and EMA researchgate.netstanford.eduresearchgate.netmedvalley.cn. This compound's role as an internal standard is integral to this validation process, particularly in assessing key performance parameters.

Assessment of Assay Precision and Accuracy in Complex Matrices

Assessing the precision and accuracy of a bioanalytical method is crucial, especially when analyzing complex biological matrices like plasma, where endogenous substances can interfere with the analysis vulcanchem.comstanford.edugabi-journal.net. Precision refers to the agreement between a series of measurements, while accuracy reflects how close the measured value is to the true value medvalley.cngabi-journal.net.

Methods employing this compound as an internal standard are validated to ensure high precision and accuracy. For instance, studies analyzing Tipranavir using HPLC have reported intra-day precision (coefficient of variation, %CV) between 0.94% and 2.55%, and inter-day precision between 3.07% and 4.24% nih.gov. Accuracy, often expressed as relative error or bias, has also been shown to be within acceptable limits, with relative errors ranging from -1.81% to 1.72% nih.gov. Freeze-thaw stability studies for Tipranavir have shown a maximum bias of 7.4% researchgate.netresearchgate.net. General bioanalytical method validation guidelines (e.g., ICH M10) typically require precision (%CV) to be within 15% (or 20% at the Lower Limit of Quantification - LLOQ) and accuracy (% bias) to be within ±15% (or ±20% at the LLOQ) stanford.edumedvalley.cngabi-journal.net. The use of this compound helps achieve these stringent criteria by mitigating matrix effects and ensuring consistent signal response vulcanchem.comjbtr.or.krbioanalysis-zone.com.

Table 1: Precision and Accuracy of Bioanalytical Methods for Tipranavir Quantification

ParameterTypical Range/ValueSource(s)
Intra-day Precision (%CV)0.94 – 2.55% nih.gov
Inter-day Precision (%CV)3.07 – 4.24% nih.gov
Accuracy (Relative Error)-1.81% to 1.72% nih.gov
Accuracy (Freeze-thaw Stability)Max Bias: 7.4% researchgate.netresearchgate.net
General Acceptance Criteria (%CV)≤ 15% (≤ 20% at LLOQ) stanford.edumedvalley.cngabi-journal.net
General Acceptance Criteria (% Bias)± 15% (± 20% at LLOQ) stanford.edumedvalley.cngabi-journal.net

Determination of Linearity and Quantitative Range

The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample, within a given range stanford.edumedvalley.cngabi-journal.net. The quantitative range, or calibration range, is defined by the lowest and highest concentrations of the analyte that can be reliably measured with acceptable accuracy and precision medvalley.cngabi-journal.net.

For Tipranavir assays, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's (this compound) peak area against known concentrations of Tipranavir stanford.edushimadzu.com.sgmedvalley.cn. Linearity is typically assessed by calculating the correlation coefficient (R²), which should generally be above 0.99 researchgate.netresearchgate.netnih.govijapbc.comnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netjpionline.org. Studies have demonstrated linearity for Tipranavir over various ranges, for example, up to 180 µg/mL in HPLC assays nih.gov, or 80-80,000 ng/mL in other HPLC methods nih.govresearchgate.net. The quantitative range is established based on these linearity studies and the method's sensitivity, ensuring it covers the expected therapeutic concentrations and beyond medvalley.cngabi-journal.net.

Table 2: Linearity and Quantitative Range for Tipranavir Assays

Analytical MethodQuantitative RangeCorrelation Coefficient (R²)Source(s)
HPLC (UV Detection)Up to 180 µg/mLNot specified nih.gov
HPLC (UV Detection)80-80,000 ng/mL> 0.998 nih.govresearchgate.net
HPLC (UV Detection)2.5-400 µg/mLNot specified nih.gov
HPLC (UV Detection)LLOQ: 0.4 mg/LNot specified nih.gov
LC-MS/MS(General for ARVs)> 0.998 nih.govresearchgate.net

Considerations for Method Specificity and Selectivity

Method specificity and selectivity are critical validation parameters that ensure the analytical method can accurately measure the target analyte without interference from other compounds present in the sample matrix researchgate.netstanford.edumedvalley.cngabi-journal.net. This includes potential interference from related drugs, metabolites, degradation products, or endogenous substances researchgate.netjbtr.or.kr.

LC-MS/MS methods utilizing deuterated internal standards like this compound inherently offer high specificity and selectivity. The mass spectrometer's ability to detect specific mass-to-charge ratios allows for the unambiguous identification and quantification of the analyte, even in the presence of structurally similar compounds vulcanchem.comresearchgate.netjbtr.or.kr. Studies have confirmed that bioanalytical methods developed for Tipranavir exhibit adequate specificity, with no significant interfering peaks observed at the LLOQ researchgate.netresearchgate.net. For instance, selectivity and specificity assessments have shown no interfering peaks exceeding 20% of the LLOQ researchgate.netresearchgate.net. This ensures that the measured signal is solely attributable to Tipranavir, thereby guaranteeing the accuracy of the quantification.

Mechanistic Investigations of Tipranavir Metabolism and Disposition Using Tipranavir D4

Elucidation of Metabolic Pathways in Biological Systems

Understanding the metabolic pathways of a xenobiotic like Tipranavir is fundamental to characterizing its efficacy and potential for drug-drug interactions. Tipranavir-d4 is an essential analytical tool in these studies, allowing for precise quantification during in vitro experiments designed to mimic physiological conditions.

Hepatic Microsomes : Human liver microsomes (HLMs) are a common in vitro tool used to study Phase I metabolism, as they are rich in cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Studies using HLMs have been instrumental in identifying the primary metabolic pathways of Tipranavir. nih.gov In these experiments, Tipranavir is incubated with HLMs in the presence of necessary cofactors like NADPH. nih.gov The resulting mixture is then analyzed, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound added as an internal standard to ensure accurate measurement of the parent drug's depletion and the formation of its metabolites. nih.govmdpi.com Research has shown that in vitro studies with human liver microsomes successfully reproduced several of the metabolites found in in vivo models. nih.govresearchgate.net

Primary Hepatocytes : Primary hepatocytes offer a more comprehensive in vitro model, as they contain a full complement of both Phase I and Phase II metabolic enzymes and transport proteins. Incubations of compounds in human hepatocytes are used to generate metabolite data that can identify metabolic weak points in drug candidates.

Metabolomic approaches have been employed to systematically identify the biotransformation products of Tipranavir. nih.gov In preclinical studies with mice, a detailed analysis of the feces metabolome led to the identification of eight distinct Tipranavir metabolites. nih.govresearchgate.net These metabolites were characterized based on their mass-to-charge ratio and fragmentation patterns in high-resolution mass spectrometry. The use of this compound helps confirm that the detected signals originate from the administered drug.

The identified metabolites include:

Three monohydroxylated metabolites

Three desaturated metabolites

One dealkylated metabolite

One dihydroxylated metabolite nih.govresearchgate.net

Of these, five were also successfully identified in in vitro experiments using human liver microsomes, demonstrating the translational relevance of the HLM model for this compound. nih.gov The identified metabolites included products of monohydroxylation, desaturation, and an unusual dealkylation resulting from the cleavage of a carbon-carbon bond. researchgate.net

Metabolite TypeNumber Identified in MiceRecapitulated in Human Liver Microsomes (HLM)
Monohydroxylated3Yes (Metabolites II, III, IV)
Desaturated3Yes (Metabolite VI)
Dealkylated1Yes (Metabolite V)
Dihydroxylated1No

Tipranavir is extensively metabolized by the cytochrome P450 system located primarily in the liver. nih.gov To pinpoint the specific isoenzymes responsible, Tipranavir has been incubated with a panel of individual, human cDNA-expressed P450 enzymes. nih.gov These studies have conclusively identified CYP3A4 as the predominant enzyme involved in Tipranavir's metabolism. nih.govnih.govnih.gov

Specifically, CYP3A4 is the primary contributor to the formation of four major metabolites: two monohydroxylated products, the desaturated product, and the dealkylated product. nih.govresearchgate.net The formation of another monohydroxylated metabolite (Metabolite III) was found to be mediated by multiple CYP isoenzymes, including CYP2C19 , CYP2D6 , and CYP3A4 . nih.govresearchgate.net All of these metabolic pathways were shown to be NADPH-dependent in human liver microsomes. nih.gov

CYP IsoenzymeRole in Tipranavir Metabolism
CYP3A4Primary enzyme for formation of metabolites II, IV, V, VI, and contributes to metabolite III
CYP2C19Contributes to the formation of metabolite III
CYP2D6Contributes to the formation of metabolite III

Pre-clinical Pharmacokinetic Research and Absorption, Distribution, Metabolism, Excretion (ADME) Studies

Preclinical ADME studies are vital for predicting a drug's pharmacokinetic behavior in humans. This compound is used in these non-clinical studies to ensure robust and reliable quantification of Tipranavir in various biological samples.

Animal models, such as mice, are used to understand the in vivo disposition of Tipranavir. nih.gov Following administration, analyses revealed that Tipranavir and its various metabolites were present in the feces, but not in the urine. nih.govresearchgate.net This indicates that hepatobiliary excretion is the primary route of elimination for Tipranavir and its biotransformation products in this preclinical model. The systemic bioavailability of Tipranavir is known to be low, which necessitates co-administration with a pharmacokinetic enhancer. nih.gov

Tipranavir is clinically administered with a low dose of Ritonavir, which acts as a pharmacokinetic booster. nih.govnih.gov Ritonavir is a potent inhibitor of CYP3A4, the main enzyme responsible for Tipranavir's metabolism. nih.govnih.gov In vitro and in vivo studies have demonstrated the mechanistic basis for this significant drug-drug interaction.

In studies using human liver microsomes, the presence of Ritonavir suppressed the formation of all five identified Tipranavir metabolites. nih.govresearchgate.net In vivo mouse studies confirmed this mechanism; co-treatment with Ritonavir significantly inhibited all eight of the metabolic pathways identified. nih.gov This inhibition of P450-dependent metabolism by Ritonavir leads to decreased clearance of Tipranavir, thereby "boosting" its plasma concentrations and increasing its therapeutic efficacy. nih.govresearchgate.net The combination of Tipranavir with Ritonavir has been shown to inhibit multiple CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A, which creates a high potential for interactions with other co-administered drugs. nih.govdntb.gov.ua

Research on Molecular Mechanisms of Antiviral Activity and Resistance Associated with Tipranavir

Studies on HIV-1 Protease Binding and Inhibition Kinetics

Tipranavir exhibits high potency against wild-type HIV-1 protease. Its binding to the enzyme is characterized by strong interactions, contributing to its antiviral efficacy. Thermodynamic studies reveal that Tipranavir's high potency is largely attributed to a substantial favorable entropy change, complemented by a small favorable enthalpy change upon binding to the wild-type protease nih.govasm.org. Specifically, Tipranavir inhibits wild-type HIV-1 protease with a dissociation constant (Ki) of approximately 19 pM nih.govasm.org, and an IC90 value of 100 nM in antiviral cell culture researchgate.net.

Structurally, Tipranavir establishes a robust hydrogen bond network with conserved regions of the protease, including catalytic Asp25 and the backbone residues of Asp29, Asp30, Gly48, and Ile50 nih.govasm.org. Uniquely, Tipranavir forms direct hydrogen bonds with Ile50, a feature not observed with other inhibitors that rely on mediating water molecules nih.govasm.org. Furthermore, Tipranavir has been noted for its significant effect on the rigidity of the protease's flap tips, which are crucial for active site access oup.com. It can also disrupt protease dimerization by binding to protease monomers mdpi.com.

Table 1: Tipranavir Binding and Inhibition Kinetics

ParameterValueReference(s)
Ki (wild-type protease)19 pM nih.govasm.org
Ki (specific inhibitor)8 pM researchgate.net
IC90 (antiviral cell culture)100 nM researchgate.net
ΔH (binding to WT protease)-0.7 kcal/mol nih.govasm.org
-TΔS (binding to WT protease)-14.6 kcal/mol nih.govasm.org

In Vitro Evolution of Viral Resistance and Genotypic Characterization

The development of resistance to Tipranavir in vitro is a complex and gradual process, typically requiring the sequential accumulation of multiple mutations in the HIV-1 protease gene capes.gov.brnih.gov. In vitro passage experiments have demonstrated that prolonged exposure to Tipranavir can select for viral variants with significantly reduced susceptibility. After approximately 9 months of serial passage, HIV-1 isolates exhibited an 87-fold (or up to 70-fold nih.gov) decrease in susceptibility to Tipranavir, harboring up to ten mutations within the protease sequence capes.gov.brnih.govnih.goveuropa.eu.

Initial resistance emerged with mutations such as L33F and I84V, which conferred less than a two-fold reduction in susceptibility capes.gov.brnih.gov. However, a more substantial resistance phenotype, exceeding a ten-fold reduction, was observed when specific combinations of mutations were present. For instance, the presence of six mutations (I13V, V32I, L33F, K45I, V82L, I84V) was found to be necessary for conferring greater than a ten-fold decrease in Tipranavir susceptibility europa.euasm.org. A full ten-mutation genotype, including mutations like L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, and I84V, resulted in approximately 69-fold resistance europa.eu. Notably, Tipranavir-resistant viruses often exhibit a reduced replicative capacity capes.gov.brnih.goveuropa.eu.

Tipranavir-resistant viruses have shown cross-resistance to other approved protease inhibitors, including amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, and ritonavir, but generally remain sensitive to saquinavir (B1662171) capes.gov.brnih.goveuropa.eu. Several specific mutations have been identified as being associated with reduced Tipranavir susceptibility, including changes at positions 10, 13, 33, 36, 47, 54, 58, 69, 82, and 84 europa.euasm.org. Some of these mutations, such as those at positions 13, 35, 43, 58, 69, 74, and 83, represent novel resistance pathways distinct from those observed with other protease inhibitors, highlighting Tipranavir's unique resistance profile asm.org.

Table 2: In Vitro Evolution of Tipranavir Resistance: Key Mutations and Susceptibility Changes

Stage/TimeframeKey MutationsFold Change in SusceptibilityReference(s)
Early SelectionL33F, I84V< 2-fold capes.gov.brnih.gov
After 9 Months of PassageL10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84V87-fold capes.gov.brnih.gov
Required for >10-fold ResistanceI13V, V32I, L33F, K45I, V82L, I84V>10-fold europa.euasm.org
Full 10-Mutation GenotypeL10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84V69-fold europa.eu

Table 3: Specific Mutations Associated with Reduced Tipranavir Susceptibility

Mutation PositionAmino Acid ChangeReference(s)
10V europa.euasm.org
13V europa.euasm.org
20M/R/V europa.eu
33F europa.euasm.org
35G europa.eu
36I europa.euasm.org
43T europa.eu
46L europa.eu
47V europa.euasm.org
54A/M/V europa.eu
58E europa.euasm.org
69K europa.euasm.org
74P europa.eu
82L/T europa.euasm.org
83D europa.eu
84V europa.euasm.org

Computational and Modeling Approaches for Resistance Prediction

Computational and modeling approaches play a vital role in predicting and understanding the complex patterns of HIV-1 drug resistance. Mathematical models have been developed to predict the timing of resistance emergence, showing quantitative agreement with in vitro experimental data for Tipranavir plos.org. Machine learning techniques, including Random Forest Regression (RFR), Support Vector Regression (SVR), and Artificial Neural Networks (ANNs), have been employed to build quantitative models for predicting HIV-1 resistance to protease inhibitors mdpi.commdpi.compeerj.comchemrxiv.org.

These computational models often utilize genotypic and phenotypic data from large databases, such as the Stanford HIV Drug Resistance Database, to predict fold-change values in drug susceptibility peerj.comchemrxiv.org. While models have shown varying degrees of success across different protease inhibitors, predictions for Tipranavir have sometimes been less accurate compared to other drugs, with lower R² values reported for predicting Tipranavir fold ratios mdpi.com. For instance, Genotypic Interpretation Systems (GISs) have generally performed poorly in predicting Tipranavir resistance phenotypes, with R² values ranging from 0.00 to 0.31 nih.govnatap.org. Despite these challenges, ongoing research aims to refine these models, incorporating inhibitor-specific descriptors and advanced machine learning algorithms to improve the accuracy of resistance prediction for drugs like Tipranavir peerj.comchemrxiv.org.

Table 4: Performance of Computational Models in Predicting Tipranavir Resistance

Model TypePrediction MetricPerformance (e.g., R²)Reference(s)
Mathematical Model (waiting time)Quantitative agreementN/A (qualitative) plos.org
RFR, SVR, SCRR² (Tipranavir fold ratio)0.642 mdpi.com
Alignment-independent approachAccuracyNot impressive mdpi.com
Artificial Neural Networks (ANNs)2D Correlation Coefficient0.892 - 0.954 chemrxiv.org
Genotypic Interpretation Systems (GISs)R² (predicting phenotype)0.00 - 0.31 nih.govnatap.org

Advanced Research Perspectives and Future Methodological Innovations Involving Tipranavir D4

Development of Novel Deuterated Analogs for Specialized Research

The synthesis of deuterated compounds is a key strategy in drug discovery and development, primarily to enhance pharmacokinetic profiles or to create highly specific tools for research. While Tipranavir-d4 is established as an internal standard, the principles guiding its synthesis can be expanded to develop novel deuterated analogs for more specialized research applications. The strategic placement of deuterium (B1214612) atoms can significantly alter the metabolic fate of a drug, a concept that could be applied to create new research tools based on the Tipranavir scaffold.

Deuteration can slow down drug metabolism by strengthening the carbon-hydrogen bonds at sites of enzymatic attack, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and reduced formation of certain metabolites. While this is often pursued to create "me-better" drugs, in a research context, it can be used to create analogs with tailored properties for specific experimental needs. For instance, selectively deuterating different positions on the Tipranavir molecule could help in elucidating its metabolic pathways in greater detail.

A pertinent example of this approach, although with a different antiviral, is the synthesis of deuterated analogs of GS-441524, the parent nucleoside of Remdesivir. Researchers have synthesized a series of deuterated GS-441524 analogs with deuterium atoms at various positions on the ribose and nucleobase moieties to investigate their anti-SARS-CoV-2 activity. nih.gov This work demonstrates the feasibility and scientific interest in creating novel deuterated versions of antiviral compounds for research purposes. A similar approach could be applied to Tipranavir to create a panel of deuterated analogs. These new molecules could be used to study the intricacies of drug-target interactions and resistance mechanisms with greater precision.

The development of such analogs would involve multi-step synthetic organic chemistry, likely starting from deuterated precursors or employing specific deuterium exchange reactions. The resulting compounds would be invaluable for in-depth studies of Tipranavir's mechanism of action and for investigating off-target effects.

Integration with Emerging Analytical and Bioanalytical Technologies

This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tipranavir in biological matrices such as human plasma. nih.govresearchgate.net This is a well-established and validated application that ensures the accuracy and precision of pharmacokinetic measurements. The chemical and isotopic purity of this compound makes it an ideal reference compound, as it co-elutes with the non-deuterated drug but is distinguishable by its higher mass.

The integration of this compound with emerging analytical and bioanalytical technologies promises to further enhance the sensitivity, speed, and scope of these measurements. While current LC-MS/MS methods are robust, newer generations of mass spectrometers, such as high-resolution mass spectrometry (HRMS) and advanced triple quadrupole instruments, offer significant improvements in sensitivity and specificity. The use of this compound as an internal standard is fully compatible with these advanced platforms and is, in fact, crucial for harnessing their full potential for quantitative analysis.

Furthermore, the trend towards micro-sampling and micro-dosing in clinical and preclinical studies necessitates the development of ultra-sensitive analytical methods. This compound can be employed in such assays to enable the accurate quantification of Tipranavir from very small sample volumes. The development of new sample preparation techniques, such as micro-solid phase extraction, can also be streamlined and validated using deuterated internal standards like this compound. mdpi.com

The table below summarizes the key analytical parameters for the quantification of Tipranavir using LC-MS/MS with a deuterated internal standard, as reported in the literature.

Analytical ParameterReported Value/RangeReference
Linearity Range0.1 - 75 µg/mL nih.gov
Intra-day Coefficient of Variation< 10.4% nih.gov
Inter-day Coefficient of Variation< 10.4% nih.gov
Accuracywithin +/- 7.2% nih.gov

These data underscore the reliability of using a deuterated internal standard for the bioanalysis of Tipranavir. As analytical technologies continue to evolve, this compound will remain an essential tool for ensuring data quality and enabling new research possibilities.

Expansion into Other Therapeutic Areas and Target Validation Studies

The primary therapeutic application of Tipranavir is in the treatment of HIV infection, where it acts as a potent inhibitor of the viral protease. nih.govnih.gov However, the unique nonpeptidic structure of Tipranavir and its mechanism of action make it and its analogs interesting candidates for investigation in other therapeutic areas. The principle of targeting viral proteases is a well-established strategy in antiviral drug development, and insights gained from HIV protease inhibitors are being applied to other viral diseases. researchgate.net

A significant area of recent research has been the repurposing of existing drugs for the treatment of COVID-19. Several studies have investigated the potential of HIV protease inhibitors, including Tipranavir, to inhibit the main protease (Mpro) of SARS-CoV-2, the virus that causes COVID-19. nih.gov In one such study, Tipranavir was identified through molecular docking as a potential inhibitor of the SARS-CoV-2 Mpro, with a binding energy of -8 kcal/mol. nih.gov

Further research has focused on designing and synthesizing novel analogs of Tipranavir with enhanced activity against the SARS-CoV-2 main protease. A recent study detailed the development of a series of Tipranavir analogs, with some compounds showing improved inhibitory activity compared to the parent molecule. nih.gov Specifically, compounds 6f and its cyclized triazole analogue 7f were the most active, with IC50 values of 6.48 µM and 7.38 µM, respectively, which were better than the 9.06 µM IC50 value of Tipranavir itself. nih.gov

The table below presents the in vitro protease inhibition data for selected Tipranavir analogs against the SARS-CoV-2 main protease.

CompoundIC50 (µM)Reference
Tipranavir9.06 nih.gov
6f 6.48 nih.gov
7f 7.38 nih.gov

These findings highlight the potential for expanding the therapeutic applications of the Tipranavir scaffold beyond HIV. Moreover, Tipranavir and its analogs can serve as valuable tools for target validation studies. By demonstrating that inhibiting a specific viral protease with a well-characterized molecule like Tipranavir leads to a desired antiviral effect, researchers can validate that protease as a viable drug target for a particular disease. This approach can accelerate the early stages of drug discovery for new and emerging viral infections. The broad-spectrum potential of protease inhibitors makes them an important class of molecules for ongoing and future antiviral research.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Tipranavir-d4’s inhibitory activity against multi-protease inhibitor (PI)-resistant HIV-1 isolates?

  • Methodological Answer: Use enzyme inhibition assays (e.g., fluorogenic substrate-based protocols) to measure IC50 values against clinically derived HIV-1 strains with known PI resistance mutations (e.g., I13V, V82L, I84V). Include dimerization inhibition assays to evaluate dual mechanisms of action, as this compound disrupts both enzymatic activity and protease dimerization . Compare results with non-deuterated Tipranavir to confirm isotopic stability under experimental conditions.

Q. What is the significance of deuterium labeling in this compound, and how does it influence pharmacokinetic studies?

  • Methodological Answer: Deuterium labeling (e.g., at four positions) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, prolonging half-life. Use mass spectrometry (LC-MS/MS) to track isotopic distribution in plasma/tissue samples during pharmacokinetic studies. Validate assays against non-deuterated analogs to distinguish isotopic effects from biological variability .

Q. Which standardized assays are recommended for evaluating this compound’s off-target activity, such as its inhibition of SARS-CoV-2 3CLpro?

  • Methodological Answer: Employ fluorescence resonance energy transfer (FRET) or HPLC-based assays with SARS-CoV-2 3CLpro substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans). Include positive controls (e.g., GC376) and measure IC50 values at varying concentrations. Cross-validate with cell-based antiviral assays (e.g., plaque reduction in Vero E6 cells) to confirm relevance to viral replication .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy of this compound against PI-resistant HIV-1?

  • Methodological Answer: Conduct longitudinal studies using humanized mouse models or ex vivo lymphoid tissue cultures to simulate physiological drug distribution and protease dynamics. Incorporate baseline genotypic/phenotypic resistance profiling (e.g., ≥5 PI mutations or >3-fold EC50 shifts) to stratify responder/non-responder cohorts . Use multivariate regression to identify confounding factors (e.g., protein binding, drug-drug interactions).

Q. What experimental strategies optimize this compound’s synergy with entry inhibitors like enfuvirtide in treatment-experienced patients?

  • Methodological Answer: Design combination therapy trials with factorial dose-response matrices to calculate combination indices (CI) via the Chou-Talalay method. Use phenotypic susceptibility testing on patient-derived viral isolates to assess additive/synergistic effects. Monitor viral load reduction (>1.5 log10) over 24 weeks, particularly in cohorts with high baseline PI resistance .

Q. How can isotopic labeling (deuterium) in this compound be leveraged to study tissue-specific metabolic pathways?

  • Methodological Answer: Perform comparative metabolomic profiling using stable isotope tracing in primary hepatocytes or microsomal preparations. Quantify deuterium retention via NMR or isotope ratio mass spectrometry (IRMS) to map metabolic soft spots. Correlate findings with in vivo biodistribution data from PET imaging (e.g., ¹¹C-labeled analogs) .

Q. What statistical approaches are recommended for analyzing contradictions in resistance mutation datasets (e.g., conflicting impacts of L33V vs. I47V on this compound efficacy)?

  • Methodological Answer: Apply machine learning algorithms (e.g., random forest or gradient boosting) to large-scale genotypic-phenotypic databases. Weight mutations by entropy scores to prioritize high-impact residues. Validate findings with site-directed mutagenesis and molecular dynamics simulations to assess steric/electrostatic effects on protease-inhibitor binding .

Methodological Frameworks for Data Interpretation

  • Resistance Analysis: Use the Stanford HIV Drug Resistance Database or Geno2Pheno to interpret mutation patterns. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Experimental Design: Follow PICO (Population, Intervention, Comparison, Outcome) frameworks for clinical studies. For example:
    • Population: HIV-1 isolates with ≥3 PI mutations.
    • Intervention: this compound ± enfuvirtide.
    • Comparison: Non-deuterated Tipranavir.
    • Outcome: Viral load reduction at 24 weeks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.